molecular formula C15H17FN4O2 B2988804 6-(4-(2-fluorobenzyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320609-11-6

6-(4-(2-fluorobenzyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2988804
CAS No.: 2320609-11-6
M. Wt: 304.325
InChI Key: QECKGWPVKNQGPI-UHFFFAOYSA-N
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Description

6-(4-(2-fluorobenzyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a piperazine ring, which is further modified with a 2-fluorobenzyl group. The unique structure of this compound makes it a valuable candidate for studies in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(2-fluorobenzyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(4-(2-fluorobenzyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-(4-(2-fluorobenzyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(4-(2-fluorobenzyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-(2-chlorobenzyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
  • 6-(4-(2-methylbenzyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
  • 6-(4-(2-bromobenzyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

Compared to similar compounds, 6-(4-(2-fluorobenzyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s metabolic stability and bioavailability, making it a more promising candidate for drug development.

Properties

IUPAC Name

6-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c16-12-4-2-1-3-11(12)10-19-5-7-20(8-6-19)13-9-14(21)18-15(22)17-13/h1-4,9H,5-8,10H2,(H2,17,18,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECKGWPVKNQGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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